Direct Comparison of Bulk Bandgap Energy and Conduction Type for II₃V₂ Semiconductor Selection
In the II₃V₂ pnictide family, Cd₃P₂ exhibits a bulk direct bandgap of 0.5 eV, which is narrower than the 1.5 eV of Zn₃P₂ but wider than the ∼0.1 eV of Cd₃As₂ [1]. Additionally, undoped Cd₃P₂ is n-type, while Zn₃P₂ and Zn₃As₂ are intrinsically p-type [1]. This combination of intermediate bandgap and n-type conductivity distinguishes Cd₃P₂ for heterojunction applications where its conduction type and optical window differ fundamentally from its p-type phosphide analog.
| Evidence Dimension | Bulk direct bandgap energy and conductivity type |
|---|---|
| Target Compound Data | 0.5 eV (direct), n-type (undoped) |
| Comparator Or Baseline | Zn₃P₂: 1.5 eV, p-type; Cd₃As₂: ∼0.1 eV, n-type |
| Quantified Difference | Cd₃P₂ bandgap is 1.0 eV narrower than Zn₃P₂; ∼0.4 eV wider than Cd₃As₂ |
| Conditions | Room temperature (300 K), single crystal measurements compiled from optical and Hall effect data |
Why This Matters
This specific bandgap position dictates that Cd₃P₂ is the only compound among these three that can intrinsically absorb/emit across the NIR to SWIR spectral region in bulk form without requiring alloying, making it the logical choice for applications such as 1.3–1.5 μm photodetectors and SWIR emitters.
- [1] Topological Phase Transition in Single Crystals of (Cd₁₋ₓZnₓ)₃As₂. Scientific Reports, 2017, 7, 3148. View Source
